molecular formula C9H11ClO4S B134195 Benzenesulfinyl chloride, 2,4,5-trimethoxy- CAS No. 144426-91-5

Benzenesulfinyl chloride, 2,4,5-trimethoxy-

Cat. No. B134195
M. Wt: 250.7 g/mol
InChI Key: LSCCSRUKYCXCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfinyl chloride, 2,4,5-trimethoxy- (BSCTM) is a chemical compound that has gained significant attention in scientific research due to its diverse applications. BSCTM is a versatile reagent that can be used in various chemical reactions, making it an essential tool in organic chemistry.

Scientific Research Applications

Benzenesulfinyl chloride, 2,4,5-trimethoxy- has been used in various scientific research applications, including drug discovery, organic synthesis, and material science. Benzenesulfinyl chloride, 2,4,5-trimethoxy- is a versatile reagent that can be used in various chemical reactions, making it an essential tool in organic chemistry. It has been used in the synthesis of several natural products, including alkaloids, flavonoids, and terpenoids. Benzenesulfinyl chloride, 2,4,5-trimethoxy- has also been used in the development of new drugs, including anti-cancer, anti-inflammatory, and anti-viral drugs.

Mechanism Of Action

Benzenesulfinyl chloride, 2,4,5-trimethoxy- is a reactive reagent that can undergo various chemical reactions. It can act as a nucleophile, an electrophile, or a radical initiator, depending on the reaction conditions. Benzenesulfinyl chloride, 2,4,5-trimethoxy- can also undergo oxidation and reduction reactions, making it a versatile reagent in organic chemistry.

Biochemical And Physiological Effects

Benzenesulfinyl chloride, 2,4,5-trimethoxy- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have anti-inflammatory and anti-cancer properties. Studies have shown that Benzenesulfinyl chloride, 2,4,5-trimethoxy- can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Benzenesulfinyl chloride, 2,4,5-trimethoxy- is a versatile reagent that can be used in various chemical reactions, making it an essential tool in organic chemistry. It is relatively easy to synthesize and can be obtained in high purity. However, Benzenesulfinyl chloride, 2,4,5-trimethoxy- is a reactive reagent and should be handled with care. It is also sensitive to air and moisture, which can affect its reactivity.

Future Directions

Benzenesulfinyl chloride, 2,4,5-trimethoxy- has several potential future directions in scientific research. It can be used in the development of new drugs, including anti-cancer, anti-inflammatory, and anti-viral drugs. Benzenesulfinyl chloride, 2,4,5-trimethoxy- can also be used in the synthesis of new materials, including polymers and nanoparticles. Further studies are needed to explore the biochemical and physiological effects of Benzenesulfinyl chloride, 2,4,5-trimethoxy- and its potential applications in various fields of science.
Conclusion:
In conclusion, Benzenesulfinyl chloride, 2,4,5-trimethoxy- is a versatile reagent that has gained significant attention in scientific research due to its diverse applications. It is a reactive reagent that can undergo various chemical reactions, making it an essential tool in organic chemistry. Benzenesulfinyl chloride, 2,4,5-trimethoxy- has been used in the synthesis of several natural products and the development of new drugs. Further studies are needed to explore the biochemical and physiological effects of Benzenesulfinyl chloride, 2,4,5-trimethoxy- and its potential applications in various fields of science.

Synthesis Methods

Benzenesulfinyl chloride, 2,4,5-trimethoxy- can be synthesized using different methods, but the most commonly used method involves the reaction between benzenesulfinic acid and 2,4,5-trimethoxyaniline. The reaction is catalyzed by thionyl chloride, which converts the benzenesulfinic acid to benzenesulfinyl chloride. The product is then purified by distillation to obtain pure Benzenesulfinyl chloride, 2,4,5-trimethoxy-.

properties

CAS RN

144426-91-5

Product Name

Benzenesulfinyl chloride, 2,4,5-trimethoxy-

Molecular Formula

C9H11ClO4S

Molecular Weight

250.7 g/mol

IUPAC Name

2,4,5-trimethoxybenzenesulfinyl chloride

InChI

InChI=1S/C9H11ClO4S/c1-12-6-4-8(14-3)9(15(10)11)5-7(6)13-2/h4-5H,1-3H3

InChI Key

LSCCSRUKYCXCJJ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1OC)S(=O)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1OC)S(=O)Cl)OC

synonyms

BENZENESULFINYL CHLORIDE, 2,4,5-TRIMETHOXY-

Origin of Product

United States

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